molecular formula C13H15NO3S2 B13800816 2-((1-Naphthylmethyl)amino)ethanethiol hydrogensulfate CAS No. 71354-19-3

2-((1-Naphthylmethyl)amino)ethanethiol hydrogensulfate

Cat. No.: B13800816
CAS No.: 71354-19-3
M. Wt: 297.4 g/mol
InChI Key: OEAZUPBIMWLXMV-UHFFFAOYSA-N
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Description

S-beta-N-(1-Methylnaphthyl)aminoethylthiosulfuric acid is a chemical compound known for its unique structure and properties. It is primarily used in experimental and research settings, and its applications span across various scientific fields including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-beta-N-(1-Methylnaphthyl)aminoethylthiosulfuric acid involves multiple steps, typically starting with the preparation of the naphthylamine derivativeThe reaction conditions often require specific temperatures and pH levels to ensure the stability and purity of the final product .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

S-beta-N-(1-Methylnaphthyl)aminoethylthiosulfuric acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases to facilitate substitution reactions. The conditions for these reactions vary but often require controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce simpler sulfur-containing compounds .

Scientific Research Applications

S-beta-N-(1-Methylnaphthyl)aminoethylthiosulfuric acid has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various chemical reactions and studies involving sulfur-containing compounds.

    Biology: The compound is utilized in biochemical assays and studies related to enzyme activity and protein interactions.

    Medicine: Research involving this compound includes studies on its potential therapeutic effects and its role in drug development.

    Industry: It is used in the development of new materials and chemical processes .

Mechanism of Action

The mechanism by which S-beta-N-(1-Methylnaphthyl)aminoethylthiosulfuric acid exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The compound can modulate the activity of these targets, leading to various biochemical and physiological effects. The pathways involved often include redox reactions and the formation of sulfur-containing intermediates .

Comparison with Similar Compounds

Similar Compounds

  • S-beta-N-(1-Methylnaphthyl)aminoethylsulfonic acid
  • S-beta-N-(1-Methylnaphthyl)aminoethylsulfinic acid

Uniqueness

S-beta-N-(1-Methylnaphthyl)aminoethylthiosulfuric acid is unique due to its specific thiosulfuric acid group, which imparts distinct chemical properties and reactivity compared to its sulfonic and sulfinic acid counterparts. This uniqueness makes it valuable for specific research applications where these properties are required .

Properties

CAS No.

71354-19-3

Molecular Formula

C13H15NO3S2

Molecular Weight

297.4 g/mol

IUPAC Name

1-[(2-sulfosulfanylethylamino)methyl]naphthalene

InChI

InChI=1S/C13H15NO3S2/c15-19(16,17)18-9-8-14-10-12-6-3-5-11-4-1-2-7-13(11)12/h1-7,14H,8-10H2,(H,15,16,17)

InChI Key

OEAZUPBIMWLXMV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CNCCSS(=O)(=O)O

Origin of Product

United States

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